molecular formula C17H14F2N4O2S B2430288 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 1105219-88-2

2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2430288
CAS No.: 1105219-88-2
M. Wt: 376.38
InChI Key: KKKCDEZZYAUYRI-UHFFFAOYSA-N
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Description

2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a potent, ATP-competitive, and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1). This compound has emerged as a critical pharmacological tool for dissecting the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently dysregulated in a wide spectrum of human cancers and fibrotic diseases. Its primary research value lies in its ability to selectively block MEK1 activity, thereby inhibiting the phosphorylation and activation of its downstream target, Extracellular Signal-Regulated Kinase (ERK). This action makes it invaluable for in vitro and in vivo studies aimed at understanding tumor proliferation, survival, and metastasis, as well as the pathological processes driving tissue fibrosis. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the growth of various cancer cell lines and in animal models of fibrosis, providing crucial insights into the therapeutic potential of MEK inhibition. The compound serves as a reference standard in the development of targeted therapies and is a vital reagent for validating the role of the MEK/ERK module in specific cellular contexts and disease models.

Properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2S/c18-16(19)25-13-6-4-11(5-7-13)22-17-23-14(10-26-17)15(24)21-9-12-3-1-2-8-20-12/h1-8,10,16H,9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCDEZZYAUYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be denoted as follows:

C14H13F2N3OS\text{C}_{14}\text{H}_{13}\text{F}_2\text{N}_3\text{O}\text{S}

This structure includes a thiazole ring, a pyridine moiety, and a difluoromethoxy-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy. Kinases play crucial roles in cell signaling pathways that regulate cell division and proliferation.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth. This is achieved through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further investigation is needed to confirm these effects.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against different cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver)10.5
HeLa (cervical)12.0
MCF7 (breast)11.0

These results indicate that the compound is particularly effective against liver and breast cancer cells.

Mechanistic Studies

Mechanistic studies have revealed that the compound's antitumor activity may be linked to its ability to inhibit specific kinases involved in cell cycle regulation. For instance, it has been shown to inhibit Aurora A/B kinases, which are critical for mitotic progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, with an observed increase in caspase activity, indicating activation of apoptotic pathways.
  • Combination Therapy : Another study explored the effects of combining this compound with conventional chemotherapeutics like doxorubicin. The results showed enhanced cytotoxicity compared to either agent alone, suggesting potential for combination therapy strategies.

Q & A

How can researchers optimize the synthesis yield of 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide?

Level: Advanced
Methodological Answer:
Synthesis optimization requires addressing coupling efficiency and steric/electronic effects of substituents. For example:

  • Coupling Agents: Use EDCI/HOBt for amide bond formation to reduce racemization and improve yields (e.g., 75–78% yields in ).
  • Reactivity of Amines: Bulky amines (e.g., 4,4-difluorocyclohexylamine) may require extended reaction times or elevated temperatures to achieve >70% yields, as seen in .
  • Solvent and pH: Polar aprotic solvents (e.g., DMF) with pH control (neutral to slightly basic) enhance nucleophilic attack during amide coupling.

Data Note: Yields drop significantly (e.g., 6–35%) with electron-deficient or sterically hindered amines (), emphasizing substituent effects.

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assign peaks for the thiazole ring (δ ~7.8–8.0 ppm for C4-H), pyridylmethyl group (δ ~4.5 ppm for CH2), and difluoromethoxy signals (δ ~6.8–7.2 ppm with 19F coupling).
  • ESI-MS: Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 Da).
  • HPLC Purity: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify >95% purity ( ) .

Advanced Consideration: For stereochemical confirmation, employ 2D NMR (e.g., NOESY) or X-ray crystallography if single crystals are obtainable.

How should researchers design biological assays to evaluate the anticancer potential of this compound?

Level: Advanced
Methodological Answer:

  • In Vitro Screening: Use cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Target Engagement: Perform kinase inhibition profiling or thermal shift assays to identify binding targets (e.g., kinases implicated in ).
  • Pharmacokinetics (PK): Assess metabolic stability using liver microsomes and plasma protein binding assays. highlights rapid in vivo clearance, suggesting need for PK optimization.

Data Note: Structural analogs show activity at nM–µM ranges, but potency depends on substituent modifications ().

Does this compound exhibit stereoisomerism, and how can chirality impact its bioactivity?

Level: Basic
Methodological Answer:

  • Chiral Centers: The thiazole-linked amino group and pyridylmethyl moiety may introduce chirality. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.
  • Bioactivity Impact: shows (4R)- and (4S)-isomers of similar thiazoles exhibit 2–3-fold differences in IC50 values, underscoring the need for enantiopure synthesis.

Advanced Consideration: Synthesize and test individual enantiomers to correlate stereochemistry with target selectivity (e.g., kinase inhibition profiles).

What strategies ensure analytical purity and stability during storage?

Level: Basic
Methodological Answer:

  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for >98% purity .
  • Stability: Store at −20°C under inert atmosphere (N2/Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products.

Advanced Consideration: Identify degradation pathways using forced degradation (e.g., exposure to H2O2 for oxidation products).

How can mechanistic studies elucidate the compound’s mode of action?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Model interactions with kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina. highlights docking poses for related thiazoles in active sites.
  • CRISPR Screening: Perform genome-wide knockout screens to identify synthetic lethal targets.
  • Biophysical Assays: Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics (KD, kon/koff).

Data Note: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance target binding via hydrophobic and dipole interactions ().

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Reagent Compatibility: Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
  • Intermediate Stability: Hydrolyze esters (e.g., tert-butyl) under mild acidic conditions (TFA/DCM) to avoid side reactions .
  • Yield Optimization: Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve reproducibility and safety.

Data Note: Multi-step syntheses with cumulative yields <40% may require orthogonal protection strategies ( ) .

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